An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)pyridin-3-amine
An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)pyridin-3-amine (CAS No. 106877-32-1). Given the limited availability of published experimental spectra for this specific compound, this guide combines available mass spectrometry information with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data derived from established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.
Spectroscopic Data
The spectroscopic profile of 2-(Trifluoromethyl)pyridin-3-amine is dictated by the electronic interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring.
Disclaimer: The following NMR data are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy, as complete experimental spectra are not publicly available.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Trifluoromethyl)pyridin-3-amine
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1 - 8.3 | Doublet (d) | ~4.5 - 5.5 | H-6 |
| ~7.3 - 7.5 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~4.5 - 5.5 | H-4 |
| ~7.0 - 7.2 | Doublet (d) | ~8.0 - 9.0 | H-5 |
| ~4.5 - 5.5 | Broad Singlet (br s) | - | -NH₂ |
Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for 2-(Trifluoromethyl)pyridin-3-amine
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ¹³C | ~150 - 155 | Singlet (s) | - | C3 (C-NH₂) |
| ~145 - 150 | Singlet (s) | - | C6 | |
| ~135 - 140 | Quartet (q) | ~5 - 10 | C2 (C-CF₃) | |
| ~125 - 130 | Quartet (q) | ~30 - 35 | C4 | |
| ~122 - 126 | Quartet (q) | ~270 - 275 | CF₃ | |
| ~118 - 122 | Singlet (s) | - | C5 | |
| ¹⁹F | -62 to -65 | Singlet (s) | - | CF₃ |
The IR spectrum is expected to show characteristic absorptions for its primary functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for 2-(Trifluoromethyl)pyridin-3-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching[1] |
| 3100 - 3000 | Weak | Aromatic C-H stretching[1] |
| 1640 - 1600 | Strong | N-H scissoring (bending)[1] |
| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching[1] |
| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group)[1] |
| 1335 - 1250 | Medium | Aromatic C-N stretching[2] |
| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending[1] |
A GC-MS spectrum for 3-Amino-2-(trifluoromethyl)pyridine is available in the SpectraBase database, confirming its molecular weight and providing a basis for fragmentation analysis.[3]
Table 4: Mass Spectrometry Data for 2-(Trifluoromethyl)pyridin-3-amine
| Parameter | Value |
| Molecular Formula | C₆H₅F₃N₂ |
| Molecular Weight | 162.11 g/mol |
| Exact Mass | 162.0405 u |
| Predicted Key Fragments (m/z) | |
| 162 | [M]⁺• (Molecular Ion) |
| 143 | [M-F]⁺ |
| 135 | [M-HCN]⁺• |
| 93 | [M-CF₃]⁺ |
Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for related compounds. The molecular ion is expected to be prominent.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-(Trifluoromethyl)pyridin-3-amine.
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Sample Preparation: For ¹H NMR, dissolve 5-10 mg of 2-(Trifluoromethyl)pyridin-3-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1]
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¹H NMR Acquisition Parameters:
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¹³C NMR Acquisition Parameters:
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¹⁹F NMR Acquisition Parameters:
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 2-(Trifluoromethyl)pyridin-3-amine with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
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Transfer the powder to a pellet-forming die.
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Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Sample Preparation:
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Prepare a stock solution of 2-(Trifluoromethyl)pyridin-3-amine in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
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Prepare a series of dilutions to determine the optimal concentration for analysis.
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
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GC Parameters (Typical):
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Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
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Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
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MS Parameters (Typical):
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.
